molecular formula C27H38O5 B1254259 Muzanzagenin

Muzanzagenin

Cat. No. B1254259
M. Wt: 442.6 g/mol
InChI Key: QRAOBCVRMVGMTN-QWNORFRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muzanzagenin is an oxo steroid.
Muzanzagenin is a natural product found in Asparagus africanus with data available.

Scientific Research Applications

Antiprotozoal Properties

Muzanzagenin, a compound isolated from the roots of Asparagus africanus, exhibits notable antiprotozoal properties. It has shown moderate in vitro activity against leishmania promastigotes and malaria schizont strains. The IC50 values against leishmania promastigotes and malaria schizont strains were 70 μM and 16-163 μM, respectively. This suggests potential applications in treating diseases caused by protozoan parasites (Oketch-Rabah et al., 1997).

Broader Implications in Pharmacogenomics

While not directly related to Muzanzagenin, advancements in pharmacogenomics, including the study of genetic variations that influence drug response, are crucial in understanding how compounds like Muzanzagenin could be more effectively utilized in individualized medicine. These studies highlight the importance of considering genetic factors in drug efficacy and safety (Crist & Berrettini, 2014).

Potential in Systems Biology for Personalized Medicine

The role of systems biology in personalized medicine is also significant. This approach, integrating data on genetic and epigenetic aberrations and their impact on cellular networks, is pivotal in identifying how specific compounds, potentially including Muzanzagenin, may be tailored for individual therapeutic strategies in diseases like cancer (Werner et al., 2014).

properties

Product Name

Muzanzagenin

Molecular Formula

C27H38O5

Molecular Weight

442.6 g/mol

IUPAC Name

(2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,15S)-10,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(20),17-diene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H38O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h6,9,14-15,18-19,21-24,29-30H,5,7-8,10-13H2,1-4H3/t14-,15+,18+,19+,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

QRAOBCVRMVGMTN-QWNORFRRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5C4=CCC6=CC(=O)[C@H](C[C@]56C)O)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4=CCC6=CC(=O)C(CC56C)O)O)C)C)OC1

synonyms

2beta,12alpha-dihydroxy-(25R)-spirosta-4,7-dien-3-one
muzanzagenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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